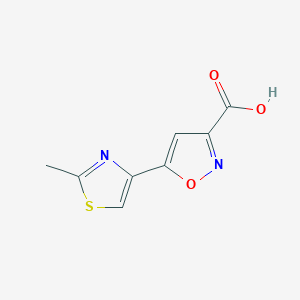

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Vue d'ensemble

Description

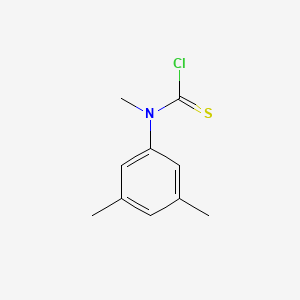

- 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C9H7NO2S2 and a molecular weight of 225.29 g/mol .

- It is a specialty product used in proteomics research.

- The compound is also known by other names, including 5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid .

Synthesis Analysis

- The synthesis of this compound involves specific chemical reactions, which are detailed in scientific literature.

- Unfortunately, I do not have access to specific synthetic methods for this compound.

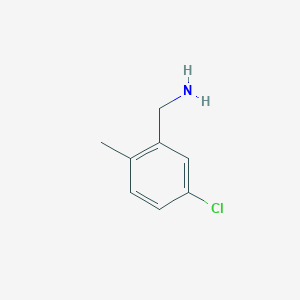

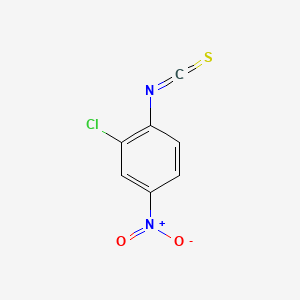

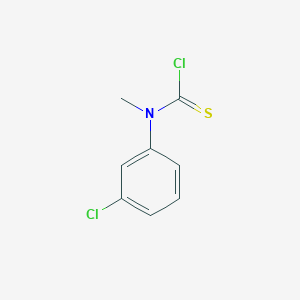

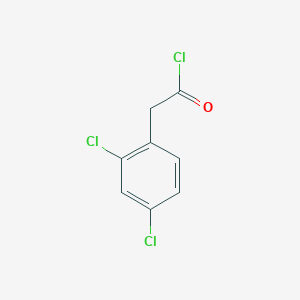

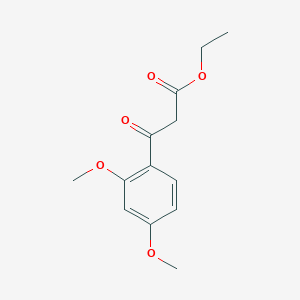

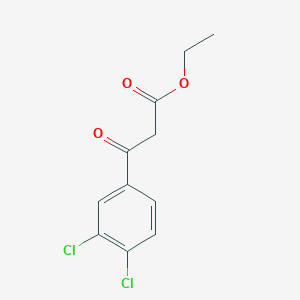

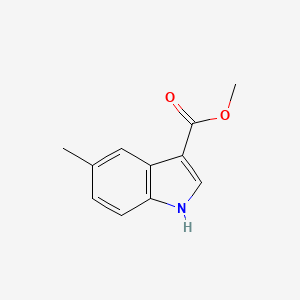

Molecular Structure Analysis

- The molecular formula indicates that it contains 9 carbon atoms , 7 hydrogen atoms , 1 nitrogen atom , 1 oxygen atom , and 2 sulfur atoms .

- The structure consists of a thiophene ring with a thiazole and an isoxazole substituent.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, but specific examples would require further investigation.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Solubility : Solubility properties are not provided.

- Appearance : The compound is likely a solid.

- Stability : Store in a well-ventilated place and keep the container tightly closed.

Applications De Recherche Scientifique

1. Antimicrobial Evaluation

- Summary of Application: This compound has been synthesized and evaluated for its antimicrobial properties. It was part of a series of 1,3-oxazole, 1,3-thiazole, isomeric 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole heterocycles .

- Methods of Application: The compound was synthesized and its structure confirmed by MS, 1H-NMR, and elemental analysis. Its in vitro antimicrobial activity was evaluated against Gram+ve organisms such as methicillin-resistant Staphylococcus aureus (MRSA), Gram–ve organisms such as Escherichia coli (E. coli), and the fungal strain Aspergillus niger (A. niger) by the cup plate method .

- Results: Compounds showed notable antibacterial and antifungal activities at higher concentrations (200 μg/mL), whereas some were found to display significant antibacterial or antifungal activity (25-50 μg/mL) against the Gram+ve, Gram–ve bacteria, or fungal cells used in the study .

2. Organic Optoelectronics

- Summary of Application: The compound has potential applications in organic optoelectronics. It features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo [c] [1,2,5]thiadiazole moiety.

- Methods of Application: The molecular structure of this compound is characterized by a well-separated distribution of the HOMO and the LUMO.

- Results: The molecule’s unique properties, such as open-shell biradical nature, are significant for future research directions in the field.

3. Antitubercular Activity

- Summary of Application: Specific derivatives including 1,3,4-oxadiazoles have been evaluated for antitubercular activity against various strains of Mycobacterium tuberculosis.

- Methods of Application: The compound and its derivatives have been synthesized and evaluated for their antitubercular activity.

- Results: The compound showed significant efficacy comparable to established treatments.

4. Organic Synthesis

- Summary of Application: This compound is used in the synthesis of various organic compounds. It is often used as a building block in the synthesis of more complex molecules .

- Methods of Application: The compound can be used in various organic reactions, including condensation reactions, substitution reactions, and addition reactions .

- Results: The compound has been successfully used to synthesize a variety of complex organic molecules .

5. Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist

- Summary of Application: The compound has been found to be a highly potent, orally active mGlu5 receptor antagonist with anxiolytic activity .

- Methods of Application: The compound was tested in vitro for its ability to bind to the mGlu5 receptor and in vivo for its efficacy in the rat fear-potentiated startle model of anxiety .

- Results: The compound was found to be highly potent in vitro, had good in vivo receptor occupancy, and was efficacious in the rat fear-potentiated startle model of anxiety following oral dosing .

6. Material Science

- Summary of Application: This compound is used in the development of new materials. It has been used in the synthesis of organic semiconductors and other advanced materials .

- Methods of Application: The compound can be used in various material synthesis processes, including polymerization, condensation, and addition reactions .

- Results: The compound has been successfully used to synthesize a variety of advanced materials .

4. Organic Synthesis

- Summary of Application: This compound is used in the synthesis of various organic compounds. It is often used as a building block in the synthesis of more complex molecules .

- Methods of Application: The compound can be used in various organic reactions, including condensation reactions, substitution reactions, and addition reactions .

- Results: The compound has been successfully used to synthesize a variety of complex organic molecules .

5. Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist

- Summary of Application: The compound has been found to be a highly potent, orally active mGlu5 receptor antagonist with anxiolytic activity .

- Methods of Application: The compound was tested in vitro for its ability to bind to the mGlu5 receptor and in vivo for its efficacy in the rat fear-potentiated startle model of anxiety .

- Results: The compound was found to be highly potent in vitro, had good in vivo receptor occupancy, and was efficacious in the rat fear-potentiated startle model of anxiety following oral dosing .

6. Material Science

- Summary of Application: This compound is used in the development of new materials. It has been used in the synthesis of organic semiconductors and other advanced materials .

- Methods of Application: The compound can be used in various material synthesis processes, including polymerization, condensation, and addition reactions .

- Results: The compound has been successfully used to synthesize a variety of advanced materials .

Safety And Hazards

- The compound is considered hazardous due to its potential effects on the skin, eyes, and respiratory system.

- Safety precautions include wearing protective gear and avoiding inhalation or skin contact.

- In case of exposure, follow first-aid measures as described in the safety data sheet.

Orientations Futures

- Further research is needed to explore its biological activities, potential applications, and safety profiles.

- Investigate its pharmacological properties and potential therapeutic uses.

Propriétés

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-9-6(3-14-4)7-2-5(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXQRHWAJNDTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380052 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | |

CAS RN |

368870-05-7 | |

| Record name | 5-(2-Methyl-4-thiazolyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.